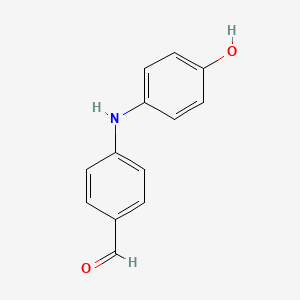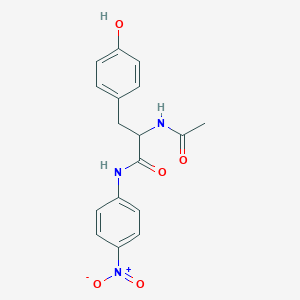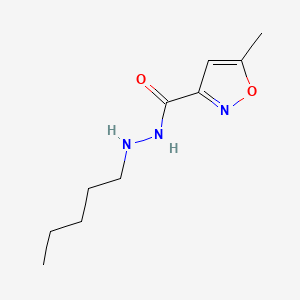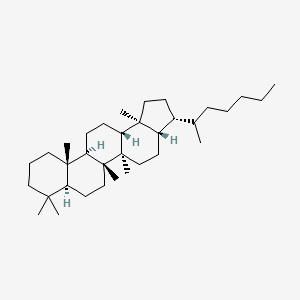![molecular formula C23H28N2O7S B13804010 Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate CAS No. 5458-46-8](/img/structure/B13804010.png)
Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a propanedioic acid core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester typically involves multiple steps, including the formation of the propanedioic acid core, the introduction of the acetylamino group, and the attachment of the sulfonyl and phenyl groups. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of propanedioic acid with different functional groups, such as:
- Propanedioic acid,2-(methylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester
- Propanedioic acid,2-(ethylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester
Uniqueness
The uniqueness of Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
5458-46-8 |
|---|---|
Molekularformel |
C23H28N2O7S |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[[3-[(4-methylphenyl)sulfonylamino]phenyl]methyl]propanedioate |
InChI |
InChI=1S/C23H28N2O7S/c1-5-31-21(27)23(24-17(4)26,22(28)32-6-2)15-18-8-7-9-19(14-18)25-33(29,30)20-12-10-16(3)11-13-20/h7-14,25H,5-6,15H2,1-4H3,(H,24,26) |
InChI-Schlüssel |
UZOJDOGHPUSRET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


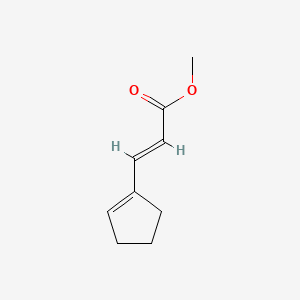
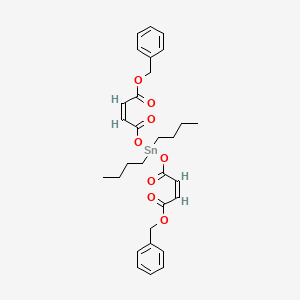
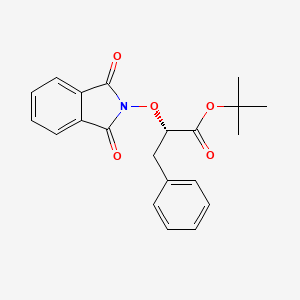
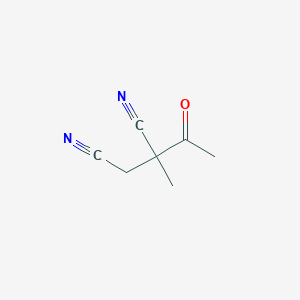
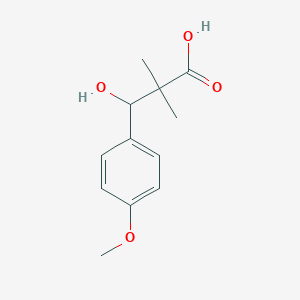
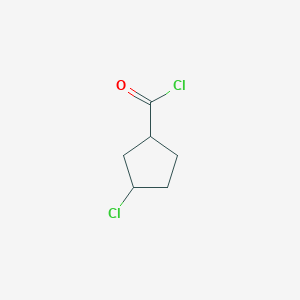
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
